N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine
Overview
Description
“N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” is a chemical compound that has drawn attention in various fields of organic chemistry and materials science due to its unique structure and potential applications. The molecule features a 3-bromophenyl group attached to a methylene bridge, which is further connected to a 2,2-dimethoxyethanamine moiety. This structure presents interesting properties for study, including chemical reactivity, molecular interactions, and potential applications in synthesis and material development.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, starting from basic aromatic substrates through processes like bromination, Gabriel synthesis, and hydrazinolysis. For example, the synthesis of 2,2-Dimethoxyethanamine, an important intermediate, has been achieved from vinyl acetate via bromination, Gabriel synthesis, and hydrazinolysis, demonstrating a general approach that could be adapted for the synthesis of “N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been determined through techniques like X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule. For instance, crystal structure analyses have highlighted the dihedral angles, bond lengths, and other geometric parameters that define the structure of these molecules, which are crucial for understanding their chemical behavior and reactivity (J. Jasinski et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving “N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine” and its analogs can encompass a wide range of transformations, including condensation reactions to form Schiff bases, which are characterized by their formation conditions and analyzed by spectroscopic methods such as FT-IR, NMR, and MS (I. Warad et al., 2016).
Scientific Research Applications
Analytical Detection in Forensic Toxicology
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, along with its derivatives, has been identified in forensic toxicology for the detection of illicit drug use. For instance, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the identification and quantification of a similar compound, 25B-NBOMe, in serum and urine in a case of severe intoxication (Poklis et al., 2014). Such analytical techniques are critical for the accurate diagnosis and legal proceedings in cases of drug abuse.
Antioxidant and Anticancer Potential
Research has also explored the biological activities of bromophenol derivatives, highlighting their potential in drug development due to antioxidant, anticancer, anti-diabetic, and anti-inflammatory activities. A study synthesized new methylated and acetylated bromophenol derivatives and evaluated their antioxidant and anticancer activities. Compounds demonstrated significant amelioration of H2O2-induced oxidative damage and ROS generation in cellular models, as well as induced apoptosis in leukemia cells, suggesting their utility in developing therapeutic agents (Dong et al., 2022).
Synthesis and Intermediate Use in Organic Chemistry
The compound has relevance in organic synthesis as well. One study reported the synthesis of 2,2-Dimethoxyethanamine, a key intermediate for N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine, demonstrating its importance in the preparation of more complex molecules. This synthesis is noted for its advantages such as easy operation, low cost, and short reaction time, which are beneficial for industrial applications (Song Hong-rui, 2011).
properties
IUPAC Name |
1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHLGZYOYSZWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=CC1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629309 | |
Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine | |
CAS RN |
497863-61-3 | |
Record name | (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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